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An In-depth Technical Guide to (R)-tetrahydro-2H-pyran-3-amine hydrochloride: Structure,

Synthesis, and Application

Abstract
(R)-tetrahydro-2H-pyran-3-amine hydrochloride is a pivotal chiral building block in modern

medicinal chemistry. Its constrained tetrahydropyran (THP) ring serves as a valuable

bioisosteric replacement for cyclohexyl and other lipophilic groups, offering a strategic tool to

enhance the aqueous solubility, metabolic stability, and overall ADME properties of drug

candidates. This guide provides an in-depth analysis of its molecular structure, a detailed, field-

proven protocol for its stereoselective synthesis from the chiral pool, and robust analytical

methodologies for comprehensive quality control. Furthermore, we explore its application in

drug development, grounded in authoritative examples, to provide researchers and drug

development professionals with a comprehensive technical resource for leveraging this

valuable synthetic intermediate.

Introduction: The Strategic Value of the
Tetrahydropyran Moiety in Modern Drug Discovery
In the pursuit of novel therapeutics, the modulation of physicochemical properties is paramount

to achieving desirable pharmacokinetic profiles. The tetrahydropyran (THP) scaffold has

emerged as a "privileged" motif in drug design for precisely this reason. Unlike its carbocyclic
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analogue, cyclohexane, the THP ring introduces a polar oxygen heteroatom. This modification

carries two significant, field-proven advantages:

Lowered Lipophilicity: The ether oxygen reduces the overall lipophilicity (logP) compared to a

methylene group, which can significantly improve a drug candidate's aqueous solubility and

reduce off-target toxicities associated with high lipophilicity.

Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, providing

an additional point of interaction with biological targets like enzymes or receptors, potentially

increasing binding affinity and selectivity.

As a conformationally constrained ether, the THP ring also imparts a degree of rigidity to the

molecule, which can be entropically favorable for target binding. The specific stereochemistry

of (R)-tetrahydro-2H-pyran-3-amine hydrochloride allows for the precise, three-dimensional

placement of a primary amine, a critical functional group for forming salts, engaging in

hydrogen bonding, or serving as a nucleophilic handle for subsequent synthetic elaboration.

This combination of features makes it a highly sought-after intermediate for constructing

complex molecules with optimized drug-like properties.

Molecular Structure and Physicochemical
Properties
Chemical Identity and Structure Elucidation
The unequivocal identification of (R)-tetrahydro-2H-pyran-3-amine hydrochloride is critical

for its use in regulated drug development environments. It is essential to distinguish between

the free base and its hydrochloride salt, as they are distinct chemical entities with different CAS

numbers and physical properties.

(R)-tetrahydro-2H-pyran-3-amine (Free Base): CAS 1071829-82-7[1][2]

(R)-tetrahydro-2H-pyran-3-amine hydrochloride (HCl Salt): CAS 1315500-31-2[3]

The hydrochloride salt is typically preferred in synthesis due to its enhanced stability,

crystallinity, and ease of handling compared to the more volatile and potentially hygroscopic

free amine.
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Figure 1: Chemical Identifiers and Structure

Physicochemical Data Summary
The following table summarizes the key physicochemical properties based on data from

commercial suppliers and chemical databases.

Property Value Rationale & Impact

Appearance Colorless to pale yellow solid

Crystalline solid form is ideal

for accurate weighing and

stability during storage.

Solubility
Soluble in water and polar

organic solvents[4]

High solubility in water is

expected for the hydrochloride

salt; facilitates use in aqueous

reaction media.

Purity (Typical) ≥95%

High purity is essential for

avoiding side reactions and

ensuring stoichiometric control

in subsequent steps.

Storage
Store at room temperature in a

dry place[3]

The compound is stable under

standard laboratory conditions,

simplifying logistics and

handling.

Synthesis and Manufacturing
Rationale for Chiral Pool Synthesis
Achieving high enantiomeric purity is the primary challenge in synthesizing this molecule. While

various methods exist, a robust and scalable approach utilizes the "chiral pool"—abundant,

inexpensive, and enantiomerically pure natural products. A published patent describes a

method starting from L-glutamic acid to access the (R)-enantiomer of 3-aminotetrahydropyran.

[5] This strategy is advantageous because the stereocenter is derived directly from a natural

starting material, obviating the need for costly chiral resolution or asymmetric catalysis in later

steps.
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Figure 2: Chiral Pool Synthesis Workflow
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Detailed Synthesis Protocol (Conceptual)
This protocol is a conceptual adaptation based on established chemical transformations

described in the literature, such as those found in patent CN102030734A.[5] Note: This

protocol must be adapted and optimized under controlled laboratory conditions by qualified

personnel.

Step A: Protection and Esterification:

Protect the amino group of L-glutamic acid using a suitable protecting group (e.g., Boc

anhydride).

Esterify both carboxylic acid groups (e.g., using methanol and an acid catalyst) to form the

diester.

Causality: Amine protection prevents side reactions during the subsequent reduction step.

Esterification activates the carboxyl groups for reduction.

Step B: Selective Reduction:

Reduce the diester to the corresponding diol using a powerful reducing agent like lithium

aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable aprotic solvent

(e.g., THF).

Causality: This step creates the primary alcohol functionalities required for the subsequent

ring-forming reaction.

Step C: Intramolecular Cyclization:

Perform an intramolecular cyclization (e.g., a Mitsunobu reaction or conversion of one

alcohol to a leaving group followed by Williamson ether synthesis) to form the

tetrahydropyran ring.

Causality: This is the key stereocenter-retaining step that forms the core heterocyclic

structure.

Step D: Deprotection:
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Remove the amine protecting group under appropriate conditions (e.g., using a strong

acid like trifluoroacetic acid for a Boc group).

Causality: This unmasks the primary amine, yielding (R)-tetrahydro-2H-pyran-3-amine.

Step E: Hydrochloride Salt Formation:

Dissolve the resulting free amine in a suitable solvent (e.g., diethyl ether or isopropanol).

Add a stoichiometric amount of hydrochloric acid (as a solution in a compatible solvent) to

precipitate the hydrochloride salt.

Filter, wash with a non-polar solvent, and dry the product under vacuum.

Causality: Salt formation provides a stable, crystalline solid that is easy to purify, handle,

and store.

Quality Control and Analytical Characterization
A self-validating analytical workflow is non-negotiable for ensuring the quality of any

pharmaceutical intermediate. The identity, purity, and stereochemical integrity of each batch

must be confirmed.
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Figure 3: Analytical Quality Control Workflow
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Protocol for Identity and Purity Confirmation (¹H NMR)
Objective: To confirm the chemical structure and estimate chemical purity.

Methodology:

Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of a suitable deuterated

solvent (e.g., D₂O or DMSO-d₆).

Transfer the solution to a clean, dry NMR tube.

Acquire a ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).

Data Interpretation: The spectrum should exhibit characteristic signals for the THP ring

protons. Protons on the same carbon (geminal) and on adjacent carbons will be

diastereotopic and appear as complex multiplets due to the chiral center. Key regions to

observe include:

~3.0-4.0 ppm: Protons adjacent to the oxygen and nitrogen atoms (CH-O, CH₂-O, CH-

N).

~1.5-2.5 ppm: The remaining aliphatic protons on the THP ring.

~8.0-9.0 ppm (in DMSO-d₆): A broad signal corresponding to the ammonium (-NH₃⁺)

protons.

Trustworthiness: The integration of signals should correspond to the expected proton

count. The absence of significant impurity signals validates chemical purity.

Protocol for Enantiomeric Purity Determination (Chiral
HPLC)

Objective: To determine the enantiomeric excess (ee) and ensure the material is the correct

(R)-enantiomer.

Methodology (Example conditions based on similar separations[6]):

Column: Chiralpak AD-H or equivalent chiral stationary phase.
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Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount

of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm.

Sample Preparation: Prepare a dilute solution of the sample (~0.5 mg/mL) in the mobile

phase.

Analysis: Inject the sample. The (R) and (S) enantiomers will have different retention

times.

System Validation: To confirm peak identity, a racemic sample must also be analyzed,

which should show two well-resolved peaks of approximately equal area.

Trustworthiness: Enantiomeric excess is calculated as [(Area_R - Area_S) / (Area_R +

Area_S)] * 100. A result of >99% ee is typically required for pharmaceutical applications.

Applications in Drug Development
(R)-tetrahydro-2H-pyran-3-amine hydrochloride is primarily used as a chiral building block to

introduce the 3-amino-THP moiety into a larger molecule. Its utility is demonstrated in patent

literature and in approved drugs. For instance, the approved FLT3 inhibitor gilteritinib

(Xospata®), used for treating acute myeloid leukemia, features an amino-THP substituent,

highlighting the clinical and commercial relevance of this scaffold. Patent literature also

describes the use of related THP-amine derivatives in the synthesis of kinase inhibitors and

other complex heterocyclic compounds, confirming its value to medicinal chemists exploring

novel chemical space.[7][8]

Safety and Handling
As a chemical intermediate, (R)-tetrahydro-2H-pyran-3-amine hydrochloride must be

handled with appropriate care in a laboratory setting.
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Hazard Type GHS Statement(s)

Health

H315: Causes skin irritation.[9] H319: Causes

serious eye irritation.[9] H335: May cause

respiratory irritation.[9]

Signal Word Warning

Handling Precautions:

Use only in a well-ventilated area, preferably within a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses with side

shields, a lab coat, and chemical-resistant gloves.

Avoid breathing dust. Minimize dust generation during handling.

Wash hands thoroughly after handling.

Conclusion
(R)-tetrahydro-2H-pyran-3-amine hydrochloride is more than a simple chemical reagent; it is

an enabling tool for modern drug discovery. Its defined stereochemistry, coupled with the

beneficial physicochemical properties of the tetrahydropyran ring, provides a reliable and

effective way to optimize the ADME profiles of new chemical entities. The synthetic and

analytical protocols detailed in this guide offer a robust framework for its implementation,

ensuring that researchers and development professionals can confidently utilize this high-value

building block to advance the next generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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